molecular formula C14H20O4 B1593631 1,4-Cyclohexanediylbis(methylene) diacrylate CAS No. 67905-41-3

1,4-Cyclohexanediylbis(methylene) diacrylate

Cat. No.: B1593631
CAS No.: 67905-41-3
M. Wt: 252.31 g/mol
InChI Key: KUIDSTKCJKFHLZ-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediylbis(methylene) diacrylate is a chemical compound with the molecular formula C14H20O4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its ability to form cross-linked polymers, making it valuable in the production of coatings, adhesives, and other polymer-based materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanediylbis(methylene) diacrylate can be synthesized through the esterification of 1,4-cyclohexanedimethanol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired diacrylate compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanediylbis(methylene) diacrylate undergoes various chemical reactions, including:

    Polymerization: This compound readily undergoes free radical polymerization, forming cross-linked polymer networks.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols, leading to the formation of new chemical bonds.

    Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed, resulting in the formation of 1,4-cyclohexanedimethanol and acrylic acid.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

    Addition Reactions: Nucleophiles like primary amines or thiols are used under mild conditions to facilitate addition reactions.

    Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are employed to promote hydrolysis.

Major Products Formed

    Polymerization: Cross-linked polymer networks with enhanced mechanical properties.

    Addition Reactions: Derivatives with functional groups introduced through nucleophilic addition.

    Hydrolysis: 1,4-cyclohexanedimethanol and acrylic acid.

Scientific Research Applications

1,4-Cyclohexanediylbis(methylene) diacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers.

    Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.

    Medicine: Investigated for its potential use in dental materials and biomedical devices due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants with improved durability and performance.

Mechanism of Action

The mechanism of action of 1,4-cyclohexanediylbis(methylene) diacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The compound’s diacrylate groups participate in free radical polymerization, leading to the formation of strong, durable polymer structures. These cross-linked networks enhance the mechanical properties and chemical resistance of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol dimethacrylate: Another diacrylate compound used in polymer synthesis.

    Triethylene glycol dimethacrylate: Known for its use in dental materials and hydrogels.

    Diethylene glycol diacrylate: Utilized in the production of flexible and elastic polymers.

Uniqueness

1,4-Cyclohexanediylbis(methylene) diacrylate is unique due to its cyclohexane backbone, which imparts rigidity and enhances the mechanical properties of the resulting polymers. This structural feature distinguishes it from other diacrylate compounds and makes it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

[4-(prop-2-enoyloxymethyl)cyclohexyl]methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-13(15)17-9-11-5-7-12(8-6-11)10-18-14(16)4-2/h3-4,11-12H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIDSTKCJKFHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1CCC(CC1)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893621
Record name 1,4-Cyclohexanediyldimethanediyl di(2-propenoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67905-41-3
Record name 1,4-Cyclohexanedimethanol diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67905-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Cyclohexanediyldimethanediyl di(2-propenoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-cyclohexanediylbis(methylene) diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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